molecular formula C10H6FNOS2 B12451414 (5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

(5E)-5-[(2-fluorophenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one

Cat. No.: B12451414
M. Wt: 239.3 g/mol
InChI Key: PPZBKJKFBVRKKK-UHFFFAOYSA-N
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Description

(Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a fluorobenzylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 2-fluorobenzaldehyde with 2-thioxothiazolidin-4-one under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the benzylidene group can yield the corresponding thiazolidinone derivative.

    Substitution: The fluorine atom on the benzylidene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted benzylidene derivatives.

Scientific Research Applications

Chemistry: (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.

Biology and Medicine: The compound has shown promise in various biological assays, demonstrating antimicrobial, anti-inflammatory, and anticancer activities. It is being investigated for its potential to inhibit specific enzymes or pathways involved in disease processes.

Industry: In the pharmaceutical industry, (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one is explored for its potential as a lead compound in drug discovery programs.

Mechanism of Action

The exact mechanism of action of (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one varies depending on its application. In antimicrobial activity, it is believed to interfere with bacterial cell wall synthesis or protein function. For its anticancer properties, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways or enzymes.

Comparison with Similar Compounds

  • (Z)-5-(2-chlorobenzylidene)-2-thioxothiazolidin-4-one
  • (Z)-5-(2-bromobenzylidene)-2-thioxothiazolidin-4-one
  • (Z)-5-(2-methylbenzylidene)-2-thioxothiazolidin-4-one

Comparison: (Z)-5-(2-fluorobenzylidene)-2-thioxothiazolidin-4-one is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative potentially more effective in medicinal applications compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

5-[(2-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZBKJKFBVRKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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